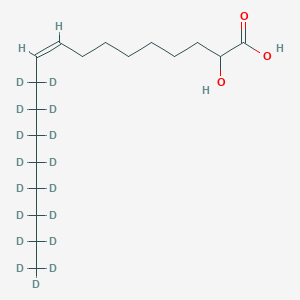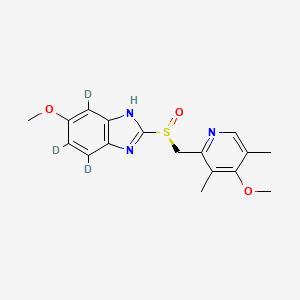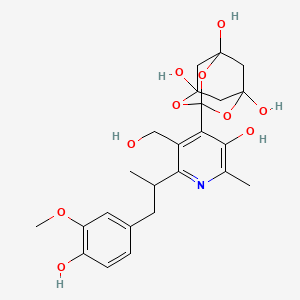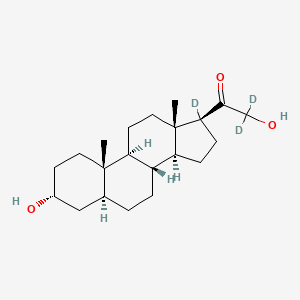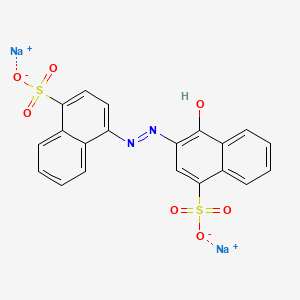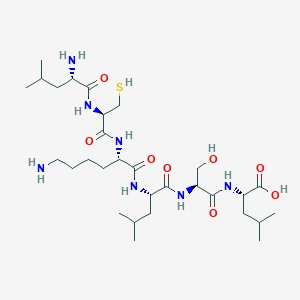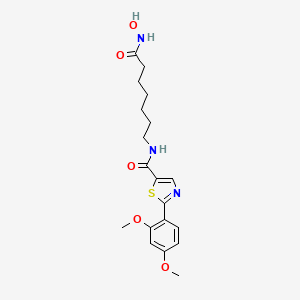
2-(2,4-Dimethoxyphenyl)-N-(7-(hydroxyamino)-7-oxoheptyl)thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
XP5 is a potent, orally active inhibitor of histone deacetylase 6 (HDAC6). It has shown significant antiproliferative activity against various cancer cell lines, including those resistant to other histone deacetylase inhibitors. XP5 enhances antitumor immunity when combined with a PD-L1 inhibitor in melanoma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
XP5 is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves the use of organic solvents and reagents under controlled temperature and pressure conditions. Specific details on the synthetic route are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of XP5 involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product. The compound is typically produced in powder form and stored at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
XP5 undergoes various chemical reactions, including:
Oxidation: XP5 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on XP5, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving XP5 include organic solvents like dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of XP5 include various analogs and derivatives that retain the core structure but have different functional groups. These products are often tested for their biological activity to identify potential new therapeutic agents .
Wissenschaftliche Forschungsanwendungen
XP5 has a wide range of scientific research applications, including:
Chemistry: XP5 is used as a tool compound to study the role of histone deacetylase 6 in various biochemical pathways.
Biology: Researchers use XP5 to investigate the effects of histone deacetylase inhibition on cellular processes such as gene expression, cell cycle regulation, and apoptosis.
Medicine: XP5 is being studied for its potential therapeutic applications in cancer treatment, particularly in combination with other immunotherapies.
Industry: XP5 is used in the development of new drugs and therapeutic strategies targeting histone deacetylase 6
Wirkmechanismus
XP5 exerts its effects by inhibiting histone deacetylase 6, an enzyme involved in the removal of acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. XP5 also enhances antitumor immunity by modulating the immune response, particularly when used in combination with PD-L1 inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vorinostat: Another histone deacetylase inhibitor used in cancer therapy.
Panobinostat: A potent inhibitor of multiple histone deacetylases with applications in cancer treatment.
Belinostat: An inhibitor of histone deacetylases used in the treatment of peripheral T-cell lymphoma.
Uniqueness of XP5
XP5 is unique due to its high specificity for histone deacetylase 6 and its ability to overcome resistance in certain cancer cell lines. Its combination with PD-L1 inhibitors also sets it apart from other histone deacetylase inhibitors, providing a novel approach to cancer immunotherapy .
Eigenschaften
Molekularformel |
C19H25N3O5S |
|---|---|
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
2-(2,4-dimethoxyphenyl)-N-[7-(hydroxyamino)-7-oxoheptyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H25N3O5S/c1-26-13-8-9-14(15(11-13)27-2)19-21-12-16(28-19)18(24)20-10-6-4-3-5-7-17(23)22-25/h8-9,11-12,25H,3-7,10H2,1-2H3,(H,20,24)(H,22,23) |
InChI-Schlüssel |
KPMUSOQFDJSLDU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=NC=C(S2)C(=O)NCCCCCCC(=O)NO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12423043.png)
![(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12423054.png)
